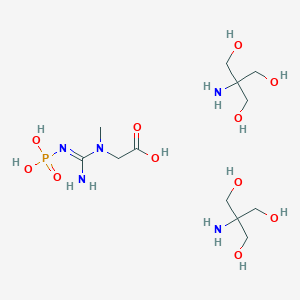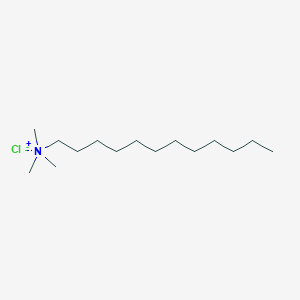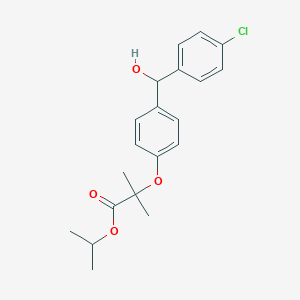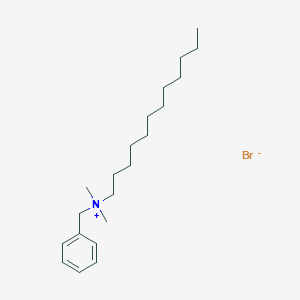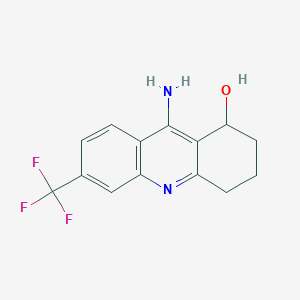
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
概要
説明
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
Tacrine acts as an acetylcholinesterase inhibitor, which means that it inhibits the enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine also increases the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease.
生化学的および生理学的効果
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease, Parkinson's disease, and schizophrenia. Tacrine also improves the symptoms of Parkinson's disease by increasing dopamine levels in the brain. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been associated with some adverse effects, including hepatotoxicity, gastrointestinal disturbances, and cholinergic side effects.
実験室実験の利点と制限
Tacrine is a useful tool for studying the role of acetylcholine and dopamine in neurological disorders. Tacrine can be used to study the biochemical and physiological effects of acetylcholinesterase inhibition and dopamine modulation. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has some limitations for lab experiments, including its hepatotoxicity and cholinergic side effects, which can affect the results of experiments.
将来の方向性
There are several future directions for 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol research. One direction is to develop new 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol derivatives that have improved therapeutic efficacy and reduced adverse effects. Another direction is to study the mechanisms of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol-induced hepatotoxicity and develop strategies to mitigate this adverse effect. Additionally, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol can be used as a tool to study the role of acetylcholine and dopamine in other neurological disorders, such as Huntington's disease and multiple sclerosis.
科学的研究の応用
Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol acts as an acetylcholinesterase inhibitor and increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine has also been studied for its potential therapeutic applications in Parkinson's disease and schizophrenia. Tacrine has been shown to improve the symptoms of Parkinson's disease by increasing dopamine levels in the brain. In schizophrenia, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been shown to improve cognitive function and reduce negative symptoms.
特性
IUPAC Name |
9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXMERFRYSFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909065 | |
| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
CAS RN |
104628-17-3 | |
| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


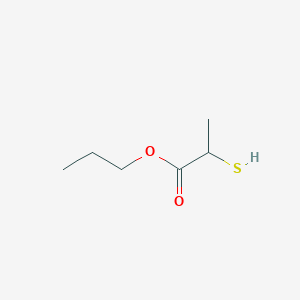
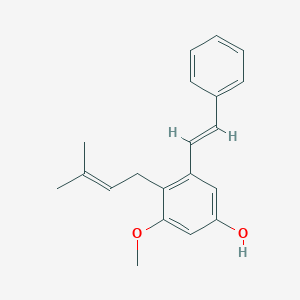
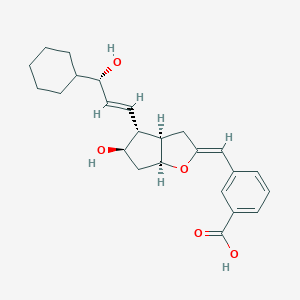
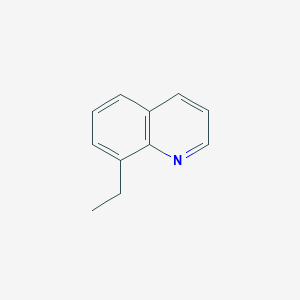
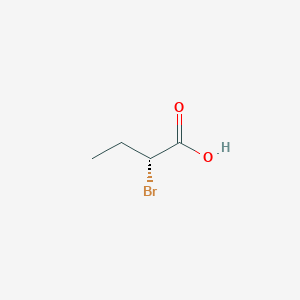
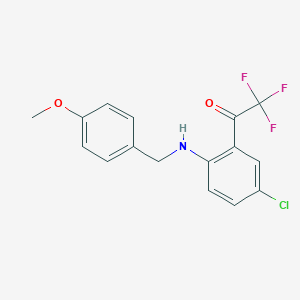

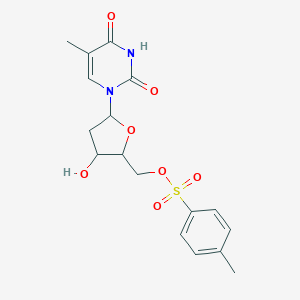
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
